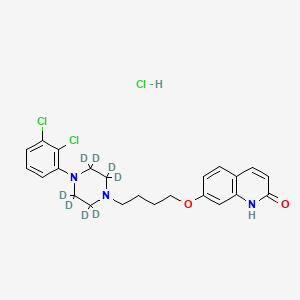

Dehydro Aripiprazole-d8 Hydrochloride

Vue d'ensemble

Description

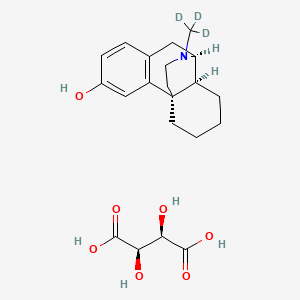

Dehydro Aripiprazole-d8 Hydrochloride is an Aripiprazole labeled metabolite . It is a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . It is used in the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome .

Synthesis Analysis

The synthesis of aripiprazole-d8 was achieved in two steps. 1,4-Dibromobutane-d8 reacted with 7-hydroxy-3,4-dihydro-2 (1H)-quinolinone. The first intermediate was then coupled with 1- (2, 3-dichlorophenyl)piperazine hydrochloride to produce 33.4% of aripiprazole-d8 with 99.93% purity .

Molecular Structure Analysis

The molecular weight of Dehydro Aripiprazole-d8 Hydrochloride is 490.88 and its molecular formula is C23H18D8Cl3N3O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dehydro Aripiprazole-d8 Hydrochloride include a molecular weight of 490.88 and a molecular formula of C23H18D8Cl3N3O2 . The compound has a carbon content of 56.28%, a hydrogen content of 5.36%, and a nitrogen content of 8.56% .

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- Synthesis and Internal Standards : Dehydro Aripiprazole-d8 Hydrochloride is synthesized for use as an internal standard in analytical methods. Its synthesis is crucial for further research and quantification analysis of Aripiprazole using techniques like HPLC-MS/MS (Vohra, Sandbhor, & Wozniak, 2015).

Pharmacokinetics and Drug Metabolism

- Drug Metabolism Studies : Aripiprazole and its metabolites, including Dehydro Aripiprazole, are studied extensively for their pharmacokinetic properties. Understanding the metabolism and pharmacokinetics of Aripiprazole and its dehydro metabolite is critical for optimizing therapeutic efficacy (Wojnicz et al., 2018).

- Quantification in Plasma : Reliable quantification methods for Aripiprazole and Dehydro Aripiprazole in human plasma are developed, aiding in pharmacokinetic studies and ensuring accurate dosing in clinical settings (Suzuki, Naito, & Kawakami, 2017).

Molecular and Cellular Pharmacology

- Binding and Agonist Activity : Research on Aripiprazole, and by extension its metabolites like Dehydro Aripiprazole, reveals insights into their binding affinities and partial agonist activities at dopamine receptors. This contributes to understanding their unique mechanisms of action as antipsychotic agents (Tadori et al., 2008).

Implications in Psychiatric Treatment

- Clinical Efficacy in Psychiatric Disorders : The effectiveness of Aripiprazole in treating schizophrenia and related disorders is a key area of study. The role of its metabolites, including Dehydro Aripiprazole, is crucial in understanding its therapeutic profile and efficacy (Harrison & Perry, 2004).

Safety And Hazards

Orientations Futures

The future directions of Dehydro Aripiprazole-d8 Hydrochloride research could involve further exploration of its effects on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways . Additionally, a pharmacogenetic approach can help predict drug response and improve the clinical management of patients with schizophrenia .

Propriétés

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H/i11D2,12D2,13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHINIXYQSLAI-USILMEKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Aripiprazole-d8 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

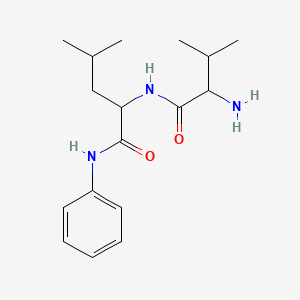

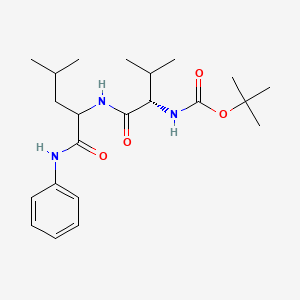

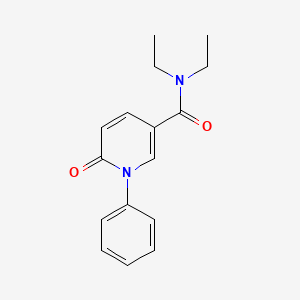

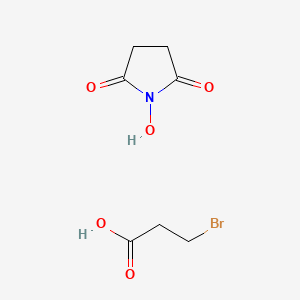

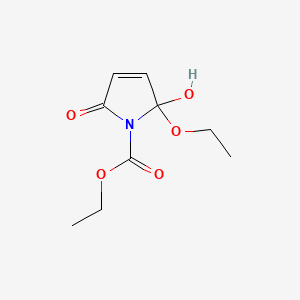

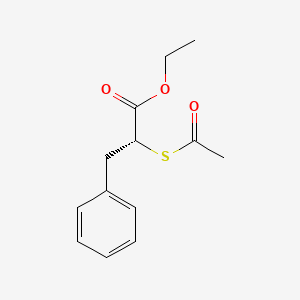

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)